

An In-depth Technical Guide on N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Dimethyl-1-piperidin-4-ylmethanamine*

Cat. No.: *B145781*

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CAS Number: 138022-00-1

Disclaimer: Publicly accessible, comprehensive experimental data, including spectroscopic analyses and detailed biological activity for **N,N-Dimethyl-1-piperidin-4-ylmethanamine** (CAS 138022-00-1), is limited. This guide presents available data for the specified compound and leverages information from structurally similar piperidine derivatives to provide a representative technical framework for researchers, scientists, and drug development professionals. The experimental protocols and potential biological activities described are based on these analogues and should be adapted and verified for the specific compound of interest.

Introduction

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a heterocyclic organic compound featuring a piperidine ring, a foundational scaffold in medicinal chemistry. The piperidine moiety is a key structural feature in numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS). Its prevalence is due to its ability to confer favorable pharmacokinetic properties and serve as a versatile framework for presenting pharmacophoric elements to a variety of biological targets. This compound and its analogues are of significant interest as intermediates in the synthesis of pharmaceuticals, especially in the development of analgesics and agents targeting the CNS. Due to its amine functionality and heterocyclic backbone, it serves as a valuable building block in medicinal chemistry for

designing drug candidates with potentially enhanced binding affinity and selectivity for neurological receptors.

It is important to note that the nomenclature surrounding substituted piperidinemethanamines can be ambiguous. The name "**N,N-Dimethyl-1-piperidin-4-ylmethanamine**" can be interpreted in several ways depending on the location of the methyl groups. This guide focuses on the structure corresponding to CAS number 138022-00-1.

Physicochemical Properties

The known physicochemical properties of **N,N-Dimethyl-1-piperidin-4-ylmethanamine** are summarized in the table below.

Property	Value	Source
CAS Number	138022-00-1	
Molecular Formula	C ₈ H ₁₈ N ₂	
Molecular Weight	142.24 g/mol	
Boiling Point (Predicted)	178.8 ± 8.0 °C	
Density (Predicted)	0.868 ± 0.06 g/cm ³	
Storage Temperature	Room temperature, dry, light-proof, inert atmosphere	

Synthesis Protocols

While a specific, detailed synthesis protocol for **N,N-Dimethyl-1-piperidin-4-ylmethanamine** is not readily available in the searched literature, a common and efficient method for synthesizing similar N-substituted piperidine derivatives is through reductive amination. The following is a representative protocol for the synthesis of a related compound, N,N-Dimethylpiperidin-4-amine, which can be adapted.

Synthesis of N,N-Dimethylpiperidin-4-amine via Reductive Amination

This procedure involves the reaction of a piperidone derivative with dimethylamine followed by reduction.

Materials:

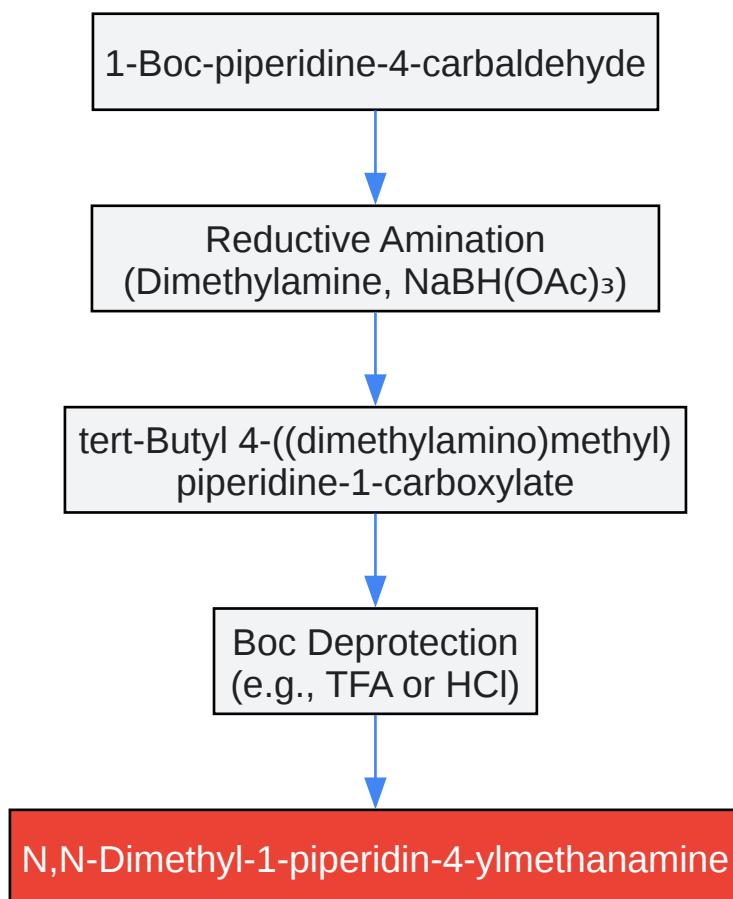
- 1-(tert-Butoxycarbonyl)-4-piperidone
- Dimethylamine hydrochloride
- Sodium cyanoborohydride
- Methanol
- Concentrated Hydrochloric Acid (HCl)
- 2M Sodium Hydroxide (NaOH) solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Deionized Water (H_2O)

Experimental Procedure:

- To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride (270 mg, 4.3 mmol) at room temperature.
- Stir the reaction mixture at room temperature for 4 days.
- Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.
- Dissolve the resulting residue in H_2O (30 mL) and adjust the pH to 10 by adding a 2M NaOH solution.
- Extract the aqueous solution with dichloromethane (3 x 20 mL).

- Combine the organic layers, dry over anhydrous Na_2SO_4 , and remove the solvent in vacuo to yield the product.

A proposed synthetic workflow for **N,N-Dimethyl-1-piperidin-4-ylmethanamine** could involve the reductive amination of 1-Boc-piperidine-4-carbaldehyde with dimethylamine, followed by the deprotection of the Boc group.



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Caption: Proposed synthesis workflow for **N,N-Dimethyl-1-piperidin-4-ylmethanamine**.

Spectroscopic Data

Comprehensive spectroscopic data (NMR, IR, MS) for **N,N-Dimethyl-1-piperidin-4-ylmethanamine** is not publicly available. However, to provide a representative example for this class of compounds, the spectroscopic data for a structurally related analogue, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is presented below.

Table 1: ^1H NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateSolvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
3.52 – 3.39	m	4H	H-2, H-6 (axial and equatorial)
3.33	t	2H	-CH ₂ OH

Table 2: ^{13}C NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateSolvent: CDCl₃, Spectrometer Frequency: 125 MHz

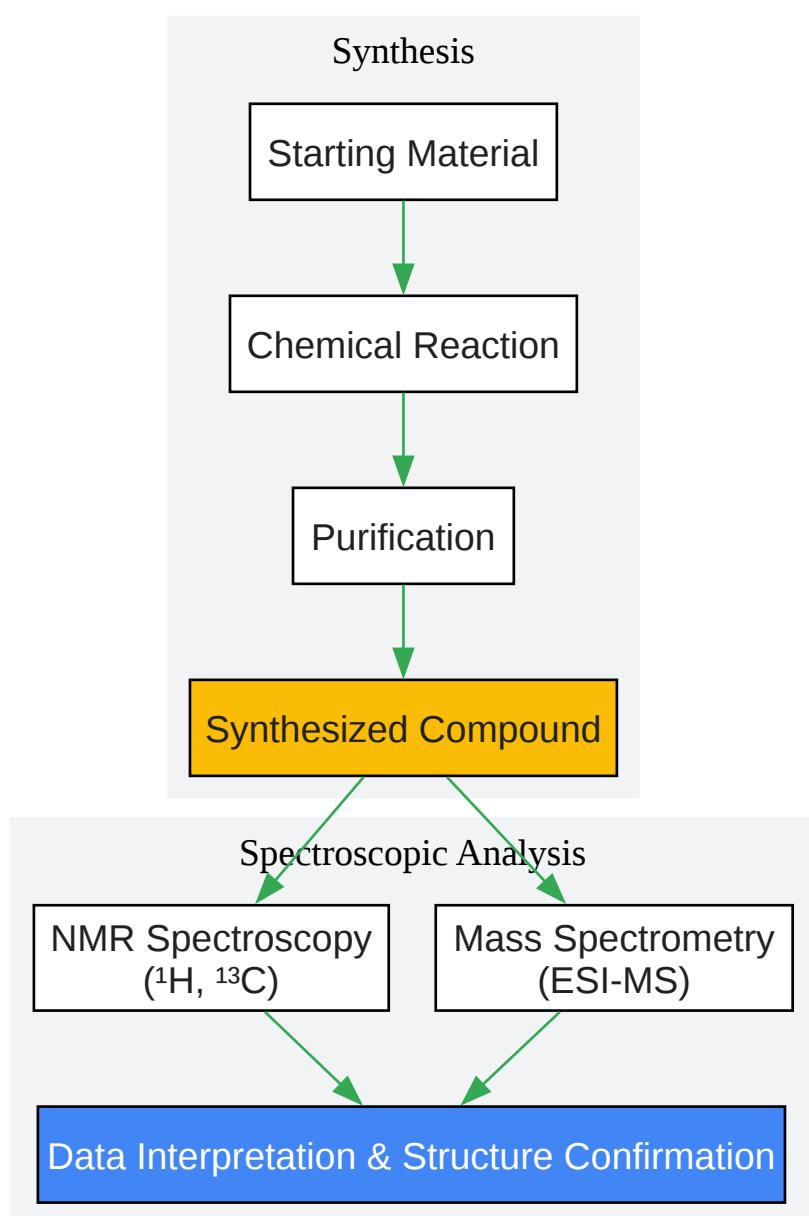
Chemical Shift (δ) ppm	Assignment
155.09	C=O (Boc)
80.10	-C(CH ₃) ₃
62.1	-CH ₂ OH
45.45	C-2, C-6
36.08	C-4
29.23	C-3, C-5
28.50	-C(CH ₃) ₃

Table 3: Mass Spectrometry Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

m/z	Ion	Ionization Mode
216.2	[M+H] ⁺	Electrospray Ionization (ESI)

Experimental Protocol for Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
- Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

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Caption: General workflow for synthesis and spectroscopic analysis.

Potential Biological Activity and Signaling Pathways

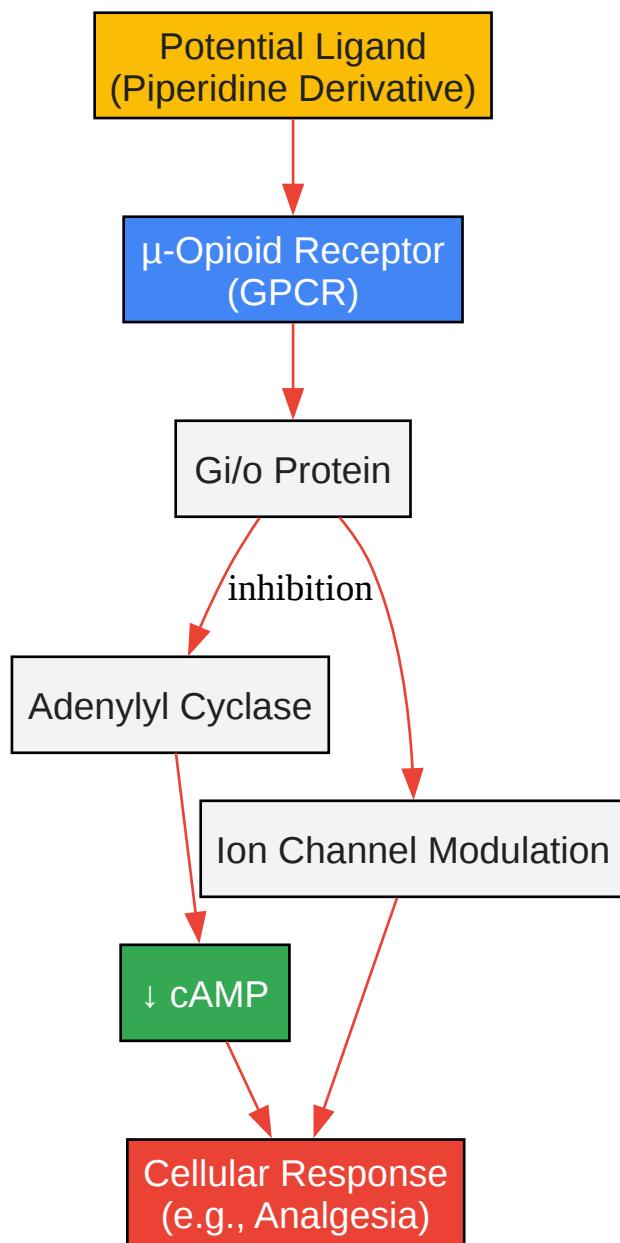
Direct pharmacological data for **N,N-Dimethyl-1-piperidin-4-ylmethanamine** is not available in the public domain. However, the piperidine scaffold is a privileged structure in CNS drug discovery. By examining structurally related compounds, we can infer potential biological activities.

Derivatives of 4-aminomethyl piperidine have been investigated for their analgesic properties, which are often mediated by opioid receptors. Some derivatives have shown potential as μ -opioid receptor (MOR) agonists. Additionally, the N-methylpiperidine scaffold is found in compounds targeting the 5-hydroxytryptamine (5-HT)_{2A} receptor, which is implicated in neuropsychiatric disorders. For instance, ACP-103, a potent 5-HT_{2A} receptor inverse agonist, contains a substituted N-methylpiperidin-4-yl moiety.

Based on these relationships, **N,N-Dimethyl-1-piperidin-4-ylmethanamine** could potentially modulate signaling pathways associated with these receptors.

Potential μ -Opioid Receptor Signaling:

Activation of the μ -opioid receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

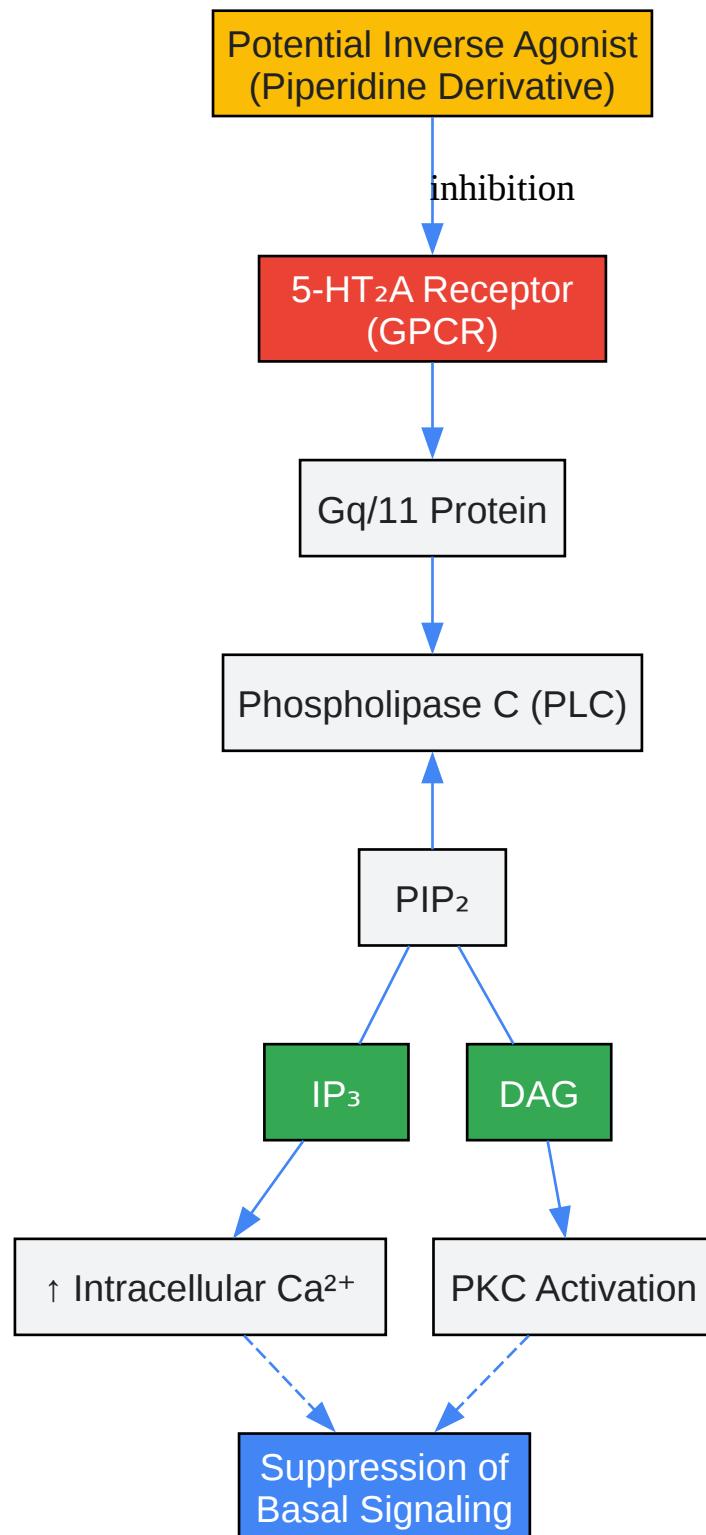


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Caption: Potential μ -opioid receptor signaling pathway.

Potential 5-HT_{2A} Receptor Inverse Agonist Signaling:

The 5-HT_{2A} receptor is a Gq/11-coupled GPCR. Inverse agonists would suppress its basal signaling activity, which involves the activation of phospholipase C (PLC).

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Caption: Potential 5-HT_{2A} inverse agonist signaling pathway.

Conclusion

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a chemical building block with potential applications in pharmaceutical research and development, particularly for CNS-active agents. While direct experimental data is sparse, analysis of structurally related compounds provides a valuable framework for its synthesis, characterization, and potential pharmacological investigation. Researchers are encouraged to use the information in this guide as a starting point for their own studies, with the understanding that all protocols and hypotheses should be experimentally validated for the specific compound with CAS number 138022-00-1.

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Phone: (601) 213-4426
Email: info@benchchem.com